3-(Methylthio)aniline
Overview
Description
3-(Methylthio)aniline is a chemical compound that is part of the aniline family, characterized by the presence of a methylthio group attached to the aniline structure. While the provided papers do not directly discuss 3-(Methylthio)aniline, they do provide insights into related compounds and their properties, which can be informative for understanding the chemical behavior and applications of 3-(Methylthio)aniline.
Synthesis Analysis
The synthesis of related compounds involves various methods, including facile synthesis techniques and electrochemical polymerization. For instance, a facile synthesis of exo-methylene 3,1-benzothiazines from ortho-alkynylated aniline with alkyl or aryl isothiocyanates has been described, which could be relevant to the synthesis of 3-(Methylthio)aniline derivatives . Additionally, electrochemical polymerization of aniline and 3-methylthiophene in an ionic liquid has been achieved, suggesting potential methods for synthesizing polymers that include 3-(Methylthio)aniline as a monomer .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Methylthio)aniline has been studied using various techniques. For example, the complex of 2-(methylthio)aniline with palladium(II) has been characterized, revealing a nearly square-planar geometry and bidentate coordination mode . This information can be extrapolated to hypothesize about the coordination chemistry of 3-(Methylthio)aniline.
Chemical Reactions Analysis
Chemical reactions involving methylthio aniline derivatives have been explored, such as the Suzuki-Miyaura C-C coupling catalyzed by a palladium complex of 2-(methylthio)aniline . Additionally, the mono-selective β-C-H arylation of N-methylated amino acids promoted by the 2-(methylthio)aniline directing group has been reported, indicating the potential of 3-(Methylthio)aniline in directed C-H functionalization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from aniline and methylthiophene have been characterized, providing insights into the properties that 3-(Methylthio)aniline-based materials might exhibit. For example, copolymers of aniline and 3-methylthiophene have been studied for their conductivity and thermal stability, which are influenced by the concentration of the monomers used . Furthermore, the photodetection capabilities of a graphene oxide/poly 3-methyl aniline composite have been enhanced, suggesting potential applications in light detection .
Scientific Research Applications
Application 1: Synthesis of Phenyl Azobenzene Sulfonamide Derivatives
- Summary of the Application : 3-(Methylthio)aniline is used in the synthesis of phenyl azobenzene sulfonamide derivatives . These derivatives can have various applications in the field of medicinal chemistry.
- Results or Outcomes : The sources do not provide specific results or outcomes for this application .
Application 2: Methylation of Anilines
- Summary of the Application : 3-(Methylthio)aniline can be used in the methylation of anilines . This process is important in the synthesis of various organic compounds, including pharmaceuticals.
- Methods of Application : The methylation is catalyzed by cyclometalated ruthenium complexes . The procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
- Results or Outcomes : The process allows the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure is an attractive alternative to traditional methods that rely on toxic and waste-generating alkylating agents .
Safety And Hazards
properties
IUPAC Name |
3-methylsulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHLDNLIJVSRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061964 | |
Record name | m-(Methylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)aniline | |
CAS RN |
1783-81-9 | |
Record name | 3-(Methylthio)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1783-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methylthio)aniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 3-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-(Methylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylthio)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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